1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-12-6-1-2-7-13(12)20-17(23)15-9-5-11-22(15)18-21-14-8-3-4-10-16(14)24-18/h1-4,6-8,10,15H,5,9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZNWACHYNZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through the cyclization of an appropriate precursor, such as an amino acid or a diester, under basic conditions.
Coupling Reaction: The benzoxazole and pyrrolidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, in the presence of a base.
Chlorophenyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Compound 1 : 1-(1,3-Benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide (CAS: 1796894-61-5)
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 322.36 g/mol
- Key Differences : Replaces the 2-chlorophenyl group with a 5-methylpyridin-2-yl substituent.
- The methyl group introduces steric hindrance, which may reduce binding affinity to hydrophobic targets but improve metabolic stability by shielding reactive sites .
Compound 2 : 1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one (CAS: 2379970-65-5)
- Molecular Formula : C₂₂H₂₆N₆O₂
- Molecular Weight : 406.48 g/mol
- Key Differences: Replaces the benzoxazole-pyrrolidine system with a triazolopyridazine-diazepane scaffold and a phenoxyacetyl group.
- Implications: The triazolopyridazine core may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites.
Hypothesized Pharmacological Differences
| Property | Target Compound (2-Chlorophenyl) | Compound 1 (5-Methylpyridinyl) | Compound 2 (Triazolopyridazine) |
|---|---|---|---|
| Lipophilicity (LogP) | High (Cl substituent) | Moderate (polar pyridinyl) | Low (polar triazolopyridazine) |
| Solubility | Low | Moderate | High |
| Metabolic Stability | Likely CYP450-mediated oxidation | Methyl shielding reduces oxidation | Diazepane may increase susceptibility to hydrolysis |
| Target Selectivity | Prefers hydrophobic binding pockets | May favor polar active sites | Broad-spectrum due to flexibility |
Research Implications and Limitations
- Structural Insights : The 2-chlorophenyl variant’s lipophilicity suggests utility in CNS-targeted therapies, where blood-brain barrier penetration is critical. In contrast, Compound 1’s pyridinyl group may favor peripheral targets requiring polar interactions .
- Data Gaps : Publicly available data lack explicit binding affinities, enzymatic activity, or toxicity profiles for these compounds. Experimental studies (e.g., X-ray crystallography via SHELX or binding assays using Bradford protein quantification ) are needed to validate hypotheses.
Biological Activity
The compound 1-(1,3-benzoxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{18}H_{17}ClN_{2}O_{2}
- Molecular Weight : 344.79 g/mol
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PARP Inhibition : Similar to other benzoxazole derivatives, this compound may exhibit poly(ADP-ribose) polymerase (PARP) inhibition, which is crucial in cancer therapy due to its role in DNA repair mechanisms. Compounds with similar structures have shown significant inhibition against PARP enzymes, leading to enhanced cytotoxicity in cancer cells .
- Antimicrobial Properties : The presence of the benzoxazole moiety suggests potential antibacterial and antifungal activities. Previous studies have indicated that benzoxazole derivatives can selectively target Gram-positive bacteria and exhibit antifungal properties against pathogens like Candida albicans .
- Cytotoxicity : Research indicates that compounds with similar structural features demonstrate varying degrees of cytotoxicity against different cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The cytotoxic effects are often linked to their ability to induce apoptosis in cancer cells.
Biological Activity Data
To provide a clearer picture of the biological activity associated with this compound, the following table summarizes key findings from various studies:
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various benzoxazole derivatives found that compounds similar to this compound exhibited promising anticancer activity. The study highlighted that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Screening
Another research project evaluated the antimicrobial properties of benzoxazole derivatives against several bacterial strains. The results indicated that certain derivatives showed selective activity against Gram-positive bacteria while exhibiting lower toxicity towards normal cells compared to cancer cells, suggesting a potential therapeutic window for anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
